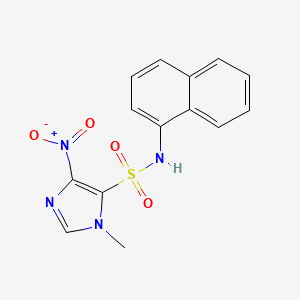
4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl- is a heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the preparation might involve the reaction of a chloropentyl derivative with a suitable oxazine precursor in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazine oxides.
Reduction: Reduction reactions could convert the compound into its corresponding reduced forms.
Substitution: The chloropentyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazine oxides, while substitution reactions could produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As potential therapeutic agents due to their biological activity.
Materials Science: In the development of novel materials with unique properties.
Organic Synthesis: As intermediates in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4H-1,3-Oxazine derivatives typically involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, they might inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1,3-Oxazine: The parent compound without the chloropentyl and trimethyl substitutions.
5,6-Dihydro-4H-1,3-Oxazine: A similar compound with different substituents.
Uniqueness
The presence of the 5-chloropentyl and 4,4,6-trimethyl groups in 4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl- imparts unique chemical properties, such as increased lipophilicity or specific reactivity patterns, distinguishing it from other oxazine derivatives.
Propriétés
Numéro CAS |
36871-49-5 |
|---|---|
Formule moléculaire |
C12H22ClNO |
Poids moléculaire |
231.76 g/mol |
Nom IUPAC |
2-(5-chloropentyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C12H22ClNO/c1-10-9-12(2,3)14-11(15-10)7-5-4-6-8-13/h10H,4-9H2,1-3H3 |
Clé InChI |
GSDPYAMUHIXDIT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(N=C(O1)CCCCCCl)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


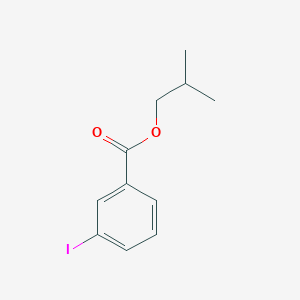

![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
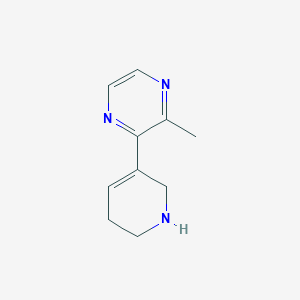
methanone](/img/structure/B13990430.png)
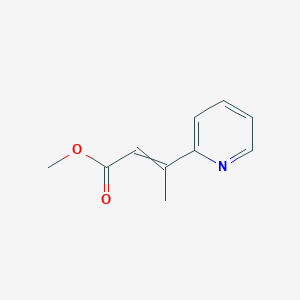
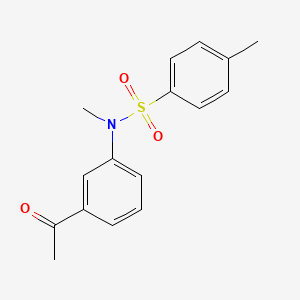
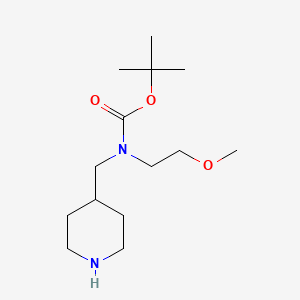

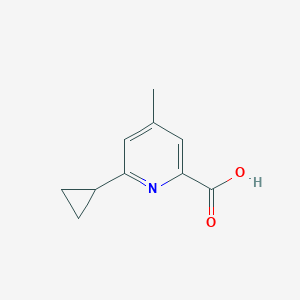
![N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine](/img/structure/B13990467.png)
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)

